N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide
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Overview
Description
N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide is an organic compound with the molecular formula C19H28N2O. This compound is known for its unique structure, which includes a cyclohexyl group, a methyl group, a phenyl group, and a piperidinecarboxamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide typically involves the reaction of cyclohexylamine with 1-methyl-5-phenyl-3-piperidinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in various medical conditions, such as pain management and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide
- N-(Cyclohexylmethyl)-2-methylbenzamide
- 3-(4-Chlorophenyl)-1,1-diisopropylurea
Uniqueness
N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, a methyl group, a phenyl group, and a piperidinecarboxamide moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
CAS No. |
51491-48-6 |
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Molecular Formula |
C19H28N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-methyl-5-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H28N2O/c1-21-13-16(15-8-4-2-5-9-15)12-17(14-21)19(22)20-18-10-6-3-7-11-18/h2,4-5,8-9,16-18H,3,6-7,10-14H2,1H3,(H,20,22) |
InChI Key |
JDADZMPAJBUKLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC(C1)C(=O)NC2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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